molecular formula C10H16ClNO2 B13712945 O-(4-Phenoxybutyl)hydroxylamine Hydrochloride

O-(4-Phenoxybutyl)hydroxylamine Hydrochloride

Cat. No.: B13712945
M. Wt: 217.69 g/mol
InChI Key: RLCSDJCRFIMTQM-UHFFFAOYSA-N
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Description

O-(4-Phenoxybutyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of a hydroxylamine group attached to a phenoxybutyl chain, making it a versatile reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Phenoxybutyl)hydroxylamine Hydrochloride typically involves the reaction of 4-phenoxybutyl bromide with hydroxylamine hydrochloride. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

O-(4-Phenoxybutyl)hydroxylamine Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

O-(4-Phenoxybutyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-(4-Phenoxybutyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile. The hydroxylamine group can donate electrons to electrophilic centers, facilitating various chemical reactions. The compound can also form stable complexes with metal ions, which can be exploited in catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

  • O-Benzylhydroxylamine Hydrochloride
  • O-Methylhydroxylamine Hydrochloride
  • O-Ethylhydroxylamine Hydrochloride

Uniqueness

O-(4-Phenoxybutyl)hydroxylamine Hydrochloride is unique due to its phenoxybutyl chain, which imparts distinct chemical properties compared to other hydroxylamine derivatives. This structural feature enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

O-(4-phenoxybutyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c11-13-9-5-4-8-12-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H

InChI Key

RLCSDJCRFIMTQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCON.Cl

Origin of Product

United States

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